4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one

Cytidine deaminase resistance Ki Drug metabolism

The compound 4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one, systematically identified as 2′-deoxy-2′-methylidenecytidine (DMDC), is a synthetic 2′-deoxycytidine antimetabolite. It belongs to a class of nucleoside analogs that require intracellular phosphorylation to their active triphosphate form to inhibit DNA synthesis.

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
Cat. No. B12073739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one
Molecular FormulaC10H13N3O4
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C10H13N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,6,8-9,14-15H,1,4H2,(H2,11,12,16)
InChIKeyPULHLIOPJXPGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one (2′-Deoxy-2′-methylidenecytidine, DMDC): Procurement-Grade Differentiation from Generic Cytidine Antimetabolites


The compound 4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one, systematically identified as 2′-deoxy-2′-methylidenecytidine (DMDC), is a synthetic 2′-deoxycytidine antimetabolite [1]. It belongs to a class of nucleoside analogs that require intracellular phosphorylation to their active triphosphate form to inhibit DNA synthesis [2]. DMDC is structurally distinguished by a 2′-exocyclic methylidene group on the deoxyribose ring, a modification that profoundly alters its susceptibility to cytidine deaminase (CDA)-mediated inactivation compared to other deoxycytidine analogs such as gemcitabine and cytarabine [1][3]. This differential metabolic handling is the principal driver of its distinct antitumor spectrum and positions DMDC as a non-interchangeable entity within the cytidine analog class.

Why 2′-Deoxy-2′-methylidenecytidine (DMDC) Cannot Be Replaced by Generic Cytidine Analogs: Metabolic Fate as the Decisive Procurement Criterion


Generic substitution among deoxycytidine antimetabolites is precluded by divergent metabolic inactivation pathways that dictate antitumor spectra. DMDC is a poor substrate for cytidine deaminase (CDA), the enzyme responsible for deactivating drugs like cytarabine (ara-C) and gemcitabine [1]. Consequently, DMDC retains activity in tumors with high CDA expression—a phenotype that confers resistance to gemcitabine [1][2]. Conversely, DMDC actually requires CDA for its activation pathway, making its efficacy positively correlated with tumor CDA levels, while gemcitabine’s efficacy is inversely correlated [2]. These orthogonal CDA dependencies mean that a tumor sensitive to gemcitabine may be intrinsically resistant to DMDC, and vice versa. Procurement decisions that treat these analogs as functionally interchangeable therefore risk selecting an agent whose metabolic activation profile is mismatched to the target tumor enzymology.

Quantitative Differentiation of 2′-Deoxy-2′-methylidenecytidine (DMDC) from Closest Analogs: A Head-to-Head Evidence Guide for Scientific Selection


Cytidine Deaminase Binding Affinity: DMDC vs. Cytarabine (ara-C)

DMDC exhibits approximately 40-fold lower binding affinity for cytidine/deoxycytidine deaminase compared to cytarabine (ara-C), indicating substantial resistance to deamination-mediated inactivation. The inhibition constant (Ki) of DMDC for CDA derived from human KB cells was 7.69 mM, whereas ara-C showed a Ki of 0.19 mM [1]. This biochemical property directly translates into differential in vivo stability and antitumor spectrum.

Cytidine deaminase resistance Ki Drug metabolism ara-C comparison

In Vitro Antiproliferative Potency: DMDC vs. ara-C Across Four Cancer Cell Lines

In a direct comparative study, DMDC (compound 23) and ara-C were evaluated for inhibition of cell replication across murine L1210, P388, Sarcoma 180, and human CCRF-CEM lines. DMDC ED50 values were 0.3, 0.4, 1.5, and 0.03 µM respectively, versus ara-C ED50 values of 0.05, 0.02, 0.006, and 120 µM [1]. Notably, in the dCK-deficient CCRF-CEM variant, DMDC's ED50 shifted to 77 µM, confirming its dependence on deoxycytidine kinase for activation. Although ara-C is more potent in wild-type lines, DMDC demonstrates dramatically superior activity against the dCK-deficient variant (77 µM vs. >100 µM for most analogs and 120 µM for ara-C) [1].

ED50 Antiproliferative activity Leukemia Solid tumor ara-C comparison

In Vivo Therapeutic Index and Survival: DMDC vs. ara-C in L1210 Leukemia Model

In mice bearing L1210 leukemia, DMDC (compound 23) administered at 25, 50, and 75 mg/kg produced zero toxic deaths across all dose levels and yielded long-term survivors (>60 days) [1]. In sharp contrast, ara-C at the same dose levels resulted in 2/5, 5/5, and 5/5 toxic deaths, respectively, with no long-term survivors [1]. Both DMDC and its 5-fluoro congener showed better anticancer activity than ara-C as measured by T/C × 100 values [1]. In a separate xenograft panel, DMDC given orally achieved a therapeutic index exceeding 10 in 7 of 15 human cancer xenografts, whereas gemcitabine (i.v. or p.o.) was highly effective in only 4 of 15 lines [2].

In vivo efficacy Therapeutic index Long-term survival L1210 leukemia ara-C comparison

Dependence on Tumor Cytidine Deaminase Activity: DMDC vs. Gemcitabine

DMDC and gemcitabine exhibit diametrically opposite responses to tumor cytidine deaminase (CDA) levels. In a panel of 13 human cancer cell lines, CDA inhibition by tetrahydrouridine (THU) significantly reduced DMDC's antiproliferative activity (P = 0.0015), whereas it increased gemcitabine's activity in high-CDA lines (P = 0.0277) [1]. Tumor cells transfected with the human CDA gene became more susceptible to DMDC both in vitro and in vivo, while gemcitabine efficacy is inversely correlated with CDA expression [1][2]. The Vmax/Km of DMDC for dCyd kinase was 8-fold lower than that of natural dCyd, indicating that competition with endogenous dCyd—whose concentration is reduced in high-CDA tumors—is a critical determinant of DMDC activation efficiency [1].

Cytidine deaminase Biomarker Tumor enzymology Gemcitabine resistance Personalized therapy

Oral Bioavailability and Clinical Pharmacokinetics: DMDC vs. Class Expectations

DMDC demonstrates an oral bioavailability of approximately 40% (range: 30–50% recovered in urine as parent drug and metabolite), which is notable for a cytidine analog antimetabolite [1]. Following oral administration of 12–50 mg/m², mean peak plasma concentrations reach 100–400 µg/L within 2 hours [1]. Intravenous clearance is low (10–15 L/h/m²), with a volume of distribution approximating total body water and an elimination half-life of 2–6 hours [1]. Renal clearance accounts for 30–50% of total clearance [1]. This pharmacokinetic profile supports chronic oral dosing regimens, a clinically relevant distinction from gemcitabine, which is administered intravenously due to extensive first-pass metabolism resulting in negligible oral bioavailability [1][2].

Oral bioavailability Clinical pharmacokinetics First-pass metabolism Renal clearance Phase I

Procurement-Driven Application Scenarios for 2′-Deoxy-2′-methylidenecytidine (DMDC): Where Differential Evidence Supports Prioritization


CDA-High Tumor Models Resistant to Gemcitabine or ara-C

For in vivo xenograft studies using tumors with elevated cytidine deaminase expression—such as colorectal and non-small-cell lung cancer models—DMDC is the indicated cytidine analog. Evidence shows DMDC achieves a therapeutic index >10 in 7/15 xenografts and is specifically effective in high-CDA tumors, where gemcitabine and ara-C lose activity due to enzymatic inactivation [1][2]. Procurement of DMDC for these models avoids the predictable failure of CDA-susceptible analogs.

Oral Dosing Preclinical Studies Requiring Chronic Administration

DMDC's ~40% oral bioavailability and clinical evidence of activity following oral administration in non-small-cell lung cancer and colorectal cancer [1] make it the preferred choice for preclinical protocols evaluating prolonged oral dosing. Unlike gemcitabine, which requires parenteral administration, DMDC enables oral gavage regimens that better model potential outpatient clinical use.

Antiviral Screening Programs Targeting HSV-1 and HSV-2

DMDC demonstrates ID90 values of 26 µM against HSV-1 and 5 µM against HSV-2 in HeLa cell-based virus yield reduction assays [1]. Its 5-fluoro congener (22) and compound 14 also show anti-HSV activity, but DMDC's balanced potency and favorable toxicity profile in uninfected cells make it a suitable reference standard for antiviral nucleoside screening cascades.

Biomarker-Stratified Antimetabolite Discovery Programs

The unique positive correlation between DMDC efficacy and tumor CDA levels, combined with its 8-fold lower Vmax/Km for dCyd kinase relative to natural dCyd [1], establishes DMDC as a tool compound for investigating CDA-dependent prodrug activation strategies. Procurement for mechanistic studies enables the development of companion diagnostic approaches for patient stratification.

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